5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine
Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is a crystalline compound belonging to the family of nicotinic acid derivatives. It has a molecular formula of C15H14N2O3 and a molecular weight of 270.28 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a phenyl ring substituted with a dimethylaminocarbonyl group.
Preparation Methods
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid.
Coupling Reaction: The boronic acid is then coupled with a suitable pyridine derivative under Suzuki-Miyaura cross-coupling conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group in the dimethylaminocarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting nicotinic acid receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and electronic materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with active sites of enzymes or receptors, while the dimethylaminocarbonyl group can participate in hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine can be compared with similar compounds such as:
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: This compound has a similar structure but with a carboxylic acid group instead of a hydroxyl group.
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid: This compound has an additional hydroxyl group on the nicotinic acid ring, making it more versatile in certain applications.
These comparisons highlight the unique properties of this compound, particularly its ability to form specific interactions with molecular targets due to its distinct functional groups.
Properties
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-8-13(17)15-9-12/h3-9H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLWGQWZJRNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683060 | |
Record name | N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111115-71-9 | |
Record name | 4-(1,6-Dihydro-6-oxo-3-pyridinyl)-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111115-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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